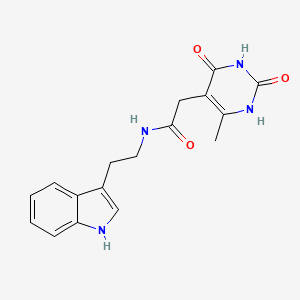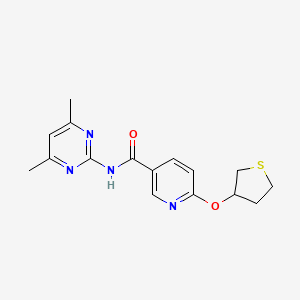![molecular formula C22H18N4O B2770894 (E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 303024-78-4](/img/structure/B2770894.png)
(E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a type of pyrimidin-4-one . Pyrimidin-4-ones are important compounds that are found in nature or synthesized .
Synthesis Analysis
The synthesis of pyrimidin-4-ones can be achieved through various methods. One such method involves the N-heterocyclic carbene-catalyzed annulation of ynals with amidines . This protocol features a broad substrate scope and mild conditions . Another method involves the Pd(II)-catalyzed pyridine-directed carbonylative cycloamidation of ketoimines .Molecular Structure Analysis
The molecular structure of pyrimidin-4-ones can be elucidated based on an extensive analysis of their spectroscopic data . This includes infrared, 1H NMR, 13C NMR, and mass analyses .Chemical Reactions Analysis
The chemical reactions involving pyrimidin-4-ones can be quite complex. For instance, the N-heterocyclic carbene-catalyzed annulation of ynals with amidines has been reported to construct pyrimidin-4-ones . The Pd(II)-catalyzed pyridine-directed carbonylative cycloamidation of ketoimines has also been used to assemble pyrido[1,2-a]pyrimidin-4-ones .Applications De Recherche Scientifique
Antiallergic Activity
- A study on nitrogen bridgehead compounds, including pyrido[1,2-a]pyrimidin-4-ones, demonstrated enhanced antiallergic activities with certain substitutions at the pyridopyrimidine ring, suggesting potential applications in allergy treatment (Hermecz et al., 1984).
Autoxidation and Stereochemistry
- Research on the autoxidation of 9-phenylaminotetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones revealed insights into the chemical structure and stereochemistry of these compounds, which can be crucial for understanding their chemical behavior and potential therapeutic applications (Breining et al., 1985).
Analgesic Properties
- The modification of the pyridine moiety in pyrido[1,2-a]pyrimidine nucleus was studied to optimize biological properties for potential use in analgesics. This included the assessment of analgesic properties on experimental models, highlighting potential pharmaceutical applications (Ukrainets et al., 2015).
Formylation and Acylation Studies
- Studies on Vilsmeier–Haack formylation and acylation of pyrido[1,2-a]pyrimidin-4-ones provided valuable information on the chemical transformations of these compounds, which could be important for synthetic chemistry and drug development (Horváth et al., 1983; Horváth et al., 1985).
Novel Heterocyclic Systems
- The reactivities of pyrido[1,2-a]pyrimidin-4-ones were investigated to create novel heterocyclic systems, which are important for the development of new pharmaceuticals and materials (Roma et al., 1987).
Aldose Reductase Inhibitors
- Pyrido[1,2-a]pyrimidin-4-one derivatives were tested as aldose reductase inhibitors and exhibited significant inhibitory potency, suggesting potential applications in the treatment of diabetic complications (La Motta et al., 2007).
Propriétés
IUPAC Name |
2-anilino-9-methyl-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-16-9-8-14-26-21(16)25-20(24-18-12-6-3-7-13-18)19(22(26)27)15-23-17-10-4-2-5-11-17/h2-15,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLUODVEBDXCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=CC=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetonitrile](/img/structure/B2770812.png)

![1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol](/img/structure/B2770816.png)


![N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2770822.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-(propanoylamino)benzamide](/img/structure/B2770825.png)
![N-[[5-butan-2-ylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2770829.png)



![4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2770833.png)
![1-(3-chlorophenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2770834.png)